molecular formula C20H16N2O3S B2805840 N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide CAS No. 2034456-47-6

N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide

Cat. No. B2805840
CAS RN: 2034456-47-6
M. Wt: 364.42
InChI Key: QLEUWVDJSLAURQ-UHFFFAOYSA-N
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Description

“N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide” is a compound that contains a quinoline motif, which is essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years. For instance, series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .


Molecular Structure Analysis

Quinoline is a nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .


Physical And Chemical Properties Analysis

Quinoline is a well-known nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . The typical structure of a tertiary sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been found to exhibit anticancer activity . Therefore, it’s possible that “N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide” could also have potential applications in cancer treatment.

Antioxidant Activity

Quinoline derivatives have also been found to have antioxidant properties . This suggests that “N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide” could be used in the development of antioxidant drugs.

Anti-inflammatory Activity

A quinoline derivative with strong anti-inflammatory activity has been synthesized . This suggests that “N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide” could also have potential anti-inflammatory applications.

Antimalarial Activity

Quinoline derivatives have been found to exhibit antimalarial activity . This suggests that “N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide” could be used in the development of antimalarial drugs.

Antibacterial Activity

Furan derivatives have been found to exhibit antibacterial activity . This suggests that “N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide” could be used in the development of antibacterial drugs.

Antituberculosis Activity

Quinoline derivatives have been found to exhibit antituberculosis activity . This suggests that “N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide” could be used in the development of antituberculosis drugs.

Safety and Hazards

Sulfonamides (SN) or sulfanilamides belong to an important class of synthetic antimicrobial drugs that are pharmacologically used as broad-spectrum for the treatment of human and animal bacterial infections . SN structures are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . When used in large doses, SN drugs may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Future Directions

The study on N-heterocycles has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . This could pave the way for further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-26(24,19-5-1-3-17-4-2-11-21-20(17)19)22-13-15-6-8-16(9-7-15)18-10-12-25-14-18/h1-12,14,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEUWVDJSLAURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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